molecular formula C10H14ClN3O3S B2996810 2-Chloro-N-[2-(pyridin-2-ylsulfamoyl)ethyl]propanamide CAS No. 2411221-80-0

2-Chloro-N-[2-(pyridin-2-ylsulfamoyl)ethyl]propanamide

Cat. No.: B2996810
CAS No.: 2411221-80-0
M. Wt: 291.75
InChI Key: ZDWUCTFALGMGOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-N-[2-(pyridin-2-ylsulfamoyl)ethyl]propanamide is a compound that belongs to the class of pyridine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for their potential therapeutic properties. The presence of the pyridine ring in its structure makes it a valuable scaffold in drug design and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-[2-(pyridin-2-ylsulfamoyl)ethyl]propanamide typically involves the reaction of 2-chloropyridine with various reagents. One common method includes the reaction of 2-chloropyridine with N-arylacetamide derivatives in the presence of a base such as triethylamine. The reaction is usually carried out in ethanol under reflux conditions to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-[2-(pyridin-2-ylsulfamoyl)ethyl]propanamide undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom in the compound can be substituted by other nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering its chemical structure and properties.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar solvents like ethanol or dimethyl sulfoxide (DMSO) under reflux conditions.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield N-substituted derivatives, while oxidation reactions can produce sulfoxides or sulfones.

Scientific Research Applications

2-Chloro-N-[2-(pyridin-2-ylsulfamoyl)ethyl]propanamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Chloro-N-[2-(pyridin-2-ylsulfamoyl)ethyl]propanamide involves its interaction with specific molecular targets. The pyridine ring in the compound can bind to active sites of enzymes or receptors, inhibiting their activity. This interaction can disrupt various biological pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific chemical structure, which combines the reactivity of the chloro group with the biological activity of the pyridine ring. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.

Properties

IUPAC Name

2-chloro-N-[2-(pyridin-2-ylsulfamoyl)ethyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClN3O3S/c1-8(11)10(15)13-6-7-18(16,17)14-9-4-2-3-5-12-9/h2-5,8H,6-7H2,1H3,(H,12,14)(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDWUCTFALGMGOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCCS(=O)(=O)NC1=CC=CC=N1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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